molecular formula C13H13NO3S B1595140 N-(4-Methoxyphenyl)benzenesulfonamide CAS No. 7471-26-3

N-(4-Methoxyphenyl)benzenesulfonamide

Cat. No. B1595140
CAS RN: 7471-26-3
M. Wt: 263.31 g/mol
InChI Key: UZUQLWPXATZCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Methoxyphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 7471-26-3 . It has a molecular weight of 263.32 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C13H13NO3S/c1-17-12-9-7-11(8-10-12)14-18(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 . This indicates that the molecule consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 88-89 °C . Its density is predicted to be 1.299±0.06 g/cm3 . The pKa is predicted to be 9.39±0.10 .

Scientific Research Applications

1. Cognitive Enhancing Properties

  • Study Findings: A derivative of N-(4-Methoxyphenyl)benzenesulfonamide, SB-399885, has shown potential as a cognitive enhancer. It has been found effective in reversing age-dependent deficits in spatial learning and memory in aged rats. Its mechanism involves enhancing cholinergic function, suggesting its utility in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

2. Anticancer and Antitumor Activities

  • Study Findings: Various this compound derivatives have been synthesized and tested for their anticancer and antitumor activities. Some derivatives exhibited significant cytotoxic activities and strong inhibition of human carbonic anhydrase, indicating potential for further anti-tumor activity studies (Gul et al., 2016).

3. Treatment of Subarachnoid Hemorrhage-Induced Vasospasm

  • Study Findings: Derivatives of this compound have been used in the treatment of vasospasm resulting from subarachnoid hemorrhage. Oral administration of certain derivatives significantly decreased the magnitude of arterial constriction in animal models (Zuccarello et al., 1996).

4. Photodynamic Therapy Applications

  • Study Findings: Certain benzenesulfonamide derivatives demonstrate good fluorescence properties and high singlet oxygen quantum yield. This suggests their potential use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

5. Development of Carbonic Anhydrase Inhibitors

  • Study Findings: N-substituted benzenesulfonamides, including this compound, have been studied for their potential as carbonic anhydrase inhibitors. This research is important for understanding the inhibition mechanisms of these compounds (Di Fiore et al., 2011).

6. Antimicrobial and Antibacterial Agents

  • Study Findings: Several derivatives have been synthesized and tested for their antimicrobial and antibacterial properties. Some compounds showed significant inhibitory effects against bacterial strains like Escherichia coli, suggesting their potential as therapeutic agents (Abbasi et al., 2019).

Future Directions

While specific future directions for “N-(4-Methoxyphenyl)benzenesulfonamide” were not found in the search results, there is ongoing research into the properties of sulfonamides and their potential applications .

properties

IUPAC Name

N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-12-9-7-11(8-10-12)14-18(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUQLWPXATZCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902044
Record name NoName_1247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7471-26-3
Record name Benzenesulfon-p-anisidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-Methoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxyphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxyphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.